2-(4-Fluorophenoxy)acetaldehyde
Overview
Description
Synthesis Analysis
The compound 2-(4-fluorophenoxy) acetic acid was synthesized by refluxing, 4-fluoro-phenol as a starting material with ethyl chloroacetate in acetone as solvent . The compound crystallizes in the monoclinic crystal system with the space group P21/c .Molecular Structure Analysis
The compound 2-(4-fluorophenoxy)acetic acid crystallizes in the monoclinic crystal system with the space group P21/c . The structure was stabilized by C-H···O and C-H···Cg interactions . The intermolecular interactions in the crystal were studied using Hirshfeld surface analysis .Chemical Reactions Analysis
The decrease in acetaldehyde and furfural concentrations was proposed to be the result of chemical reactions of acetaldehyde and furfural with other compounds present in the FPBO and/or as a result of the self-condensation reactions .Physical And Chemical Properties Analysis
The molecular weight of 2-(4-Fluorophenyl)acetaldehyde is 138.14 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 2 . The Exact Mass is 138.048093005 g/mol .Scientific Research Applications
1. Synthesis and Catalysis
- Asymmetric Synthesis : 2-(4-Fluorophenoxy)acetaldehyde and related compounds are utilized in asymmetric synthesis processes. For instance, the L-proline-catalyzed direct asymmetric self-aldolization of acetaldehyde is a notable example, leading to the formation of synthetically valuable building blocks (Córdova, Notz, & Barbas, 2002).
2. Catalytic Reactions and Surface Chemistry
- Surface Reactions : Acetaldehyde's reactions on surfaces such as CeO2 and CeO2-Supported Catalysts are studied to understand various reaction pathways including oxidation, reduction, and carbon-carbon bond formation. This research has implications for the development of efficient catalysts and materials science (Idriss et al., 1995).
3. Detection and Sensory Analysis
- Fluorescence Sensors : Acetaldehyde compounds, like 2-(4-Fluorophenoxy)acetaldehyde, are used in the development of fluorescence sensors for detecting acetaldehyde in various contexts, such as in liquor and spirits. This has applications in quality control and health safety monitoring (Yang et al., 2019).
4. Environmental and Health Studies
- Bacterial Degradation : Studies on the bacterial degradation of compounds like 2-phenoxyethanol (related to 2-(4-Fluorophenoxy)acetaldehyde) are significant for understanding environmental biodegradation processes and potential bioremediation techniques (Speranza et al., 2002).
5. Biochemical Reactions and Metabolism
- DNA Damage and Repair : Acetaldehyde, including derivatives like 2-(4-Fluorophenoxy)acetaldehyde, is linked to DNA damage and repair mechanisms. Understanding these processes is crucial for comprehending the biochemical effects of alcohol consumption and potential cancer risks (Hodskinson et al., 2020).
6. Photocatalysis and Air Purification
- Photo-oxidation Studies :
The adsorption and photo-oxidation of acetaldehyde on catalyst surfaces like TiO2 are studied to develop efficient photocatalytic processes. These findings are particularly relevant for applications in air purification, where controlled degradation of pollutants like acetaldehyde is crucial (Singh et al., 2008).
7. Food and Beverage Industry
- Wine Fermentation and Flavor : In the wine industry, the metabolism of acetaldehyde by bacteria during fermentation is a key area of study. This process impacts the flavor profile and stability of wines, making it an important aspect of enology and food science (Osborne et al., 2000).
8. Chemical Kinetics and Reaction Pathways
- Ethanol Condensation and Chemical Reactions : Understanding the condensation of ethanol to higher alcohols, which involves intermediates like acetaldehyde, has significant implications in chemical synthesis and industrial processes. This research helps in developing more efficient and selective chemical reactions (Scalbert et al., 2014).
Mechanism of Action
The mechanism of action against Bbss is unknown but is likely to involve the covalent modification of sulfhydryl residues on essential bacterial proteins . An intermediate, and probably more sustainable, position states that the pharmacological properties of acetaldehyde modulate (rather than mediate) some, but not all, of ethanol’s effects .
properties
IUPAC Name |
2-(4-fluorophenoxy)acetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJFHEFBESTYKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453341 | |
Record name | 2-(4-fluorophenoxy)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10453341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
59769-38-9 | |
Record name | 2-(4-Fluorophenoxy)acetaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59769-38-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-fluorophenoxy)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10453341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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